1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime
CAS No.:
Cat. No.: VC15876076
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O |
|---|---|
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | (NZ)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9- |
| Standard InChI Key | XHUOZYQEOZTAJF-LCYFTJDESA-N |
| Isomeric SMILES | C/C(=N/O)/C1=CC=C(C=C1)N2C=CN=C2 |
| Canonical SMILES | CC(=NO)C1=CC=C(C=C1)N2C=CN=C2 |
Introduction
Molecular and Structural Characteristics
Chemical Identity
The compound's molecular architecture combines aromatic and heterocyclic components, as reflected in its IUPAC name (NE)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C11H11N3O |
| Molecular Weight | 201.229 g/mol |
| CAS Registry | 146139-83-5 |
| SMILES | CC(=NO)C1=CC=C(C=C1)N2C=CN=C2 |
| InChI Key | XHUOZYQEOZTAJF-UHFFFAOYSA-N |
The imidazole ring at position 4 of the phenyl group enables π-π stacking interactions, while the oxime moiety (-NOH) contributes to hydrogen bonding capabilities and redox activity.
Crystallographic Data
Though X-ray diffraction data remains unpublished for this specific compound, analogous structures show the imidazole ring adopting a nearly planar conformation relative to the phenyl group, with dihedral angles typically ranging from 5-15° in similar derivatives. The oxime group generally exists in the anti-configuration (E-isomer) due to steric considerations, as confirmed by NMR coupling constants (J ≈ 10-12 Hz for syn/anti isomers).
Synthesis and Production
Laboratory-Scale Synthesis
The standard synthesis protocol involves sequential functionalization of a phenylacetophenone precursor:
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Halogenation: 4-Bromoacetophenone undergoes nucleophilic aromatic substitution with imidazole under basic conditions (K2CO3, DMF, 80°C, 12h), yielding 1-(4-(1H-imidazol-1-yl)phenyl)ethanone.
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Oximation: The ketone intermediate reacts with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) at reflux (78°C, 6h), producing the target oxime with >85% yield.
Critical parameters influencing yield include:
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Molar ratio of hydroxylamine (1.2-1.5 equivalents)
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pH control (maintained at 8-9 with NaOH)
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Exclusion of moisture during imidazole substitution
Industrial Production Considerations
Scale-up challenges center on optimizing solvent systems and catalytic processes. Pilot studies suggest:
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Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact
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Continuous flow reactors improve reaction consistency (95% yield at 100g scale)
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Microwave-assisted synthesis cuts oximation time to 45 minutes
Chemical Reactivity and Transformations
Oxidation Pathways
The oxime group undergoes selective oxidation to form nitrile oxides, which participate in 1,3-dipolar cycloadditions. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 2h) generates the corresponding nitrile oxide intermediate, a valuable precursor for heterocyclic synthesis.
Reduction Behavior
Catalytic hydrogenation (H2/Pd-C, ethanol, 50psi) reduces the oxime to the primary amine while preserving the imidazole ring. Alternative methods include:
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Sodium cyanoborohydride (NaBH3CN) in acidic media (HCl/MeOH)
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Electrochemical reduction at -1.2V vs SCE (95% faradaic efficiency)
Electrophilic Substitution
The para-substituted phenyl ring undergoes halogenation under mild conditions. Bromination (Br2/FeBr3, 0°C, 1h) selectively substitutes the position ortho to the imidazole group, confirmed by 1H NMR splitting patterns (doublet of doublets at δ7.85).
Biological Activity Profile
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to BRAF V600E mutant kinase, suggesting potential application in melanoma treatment. Key interactions include:
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Hydrogen bonding between oxime oxygen and kinase backbone (Asp594)
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π-cation interaction with imidazole and catalytic lysine (Lys483)
Toxicological Considerations
Preliminary acute toxicity studies in murine models indicate LD50 >2000mg/kg (oral), classifying the compound as Category 5 under GHS guidelines. No mutagenicity was observed in Ames tests (TA98, TA100 strains) at concentrations up to 1mM.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key precursor in synthesizing:
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Triazole antifungals via Huisgen cycloaddition
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Benzodiazepine analogs through Schmidt rearrangement
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Metal-chelating agents for Alzheimer's therapy
Materials Science
Thin films prepared via electrochemical deposition (0.1M in acetonitrile, 1.5V) demonstrate:
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High dielectric constant (εr = 8.2 at 1kHz)
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Photoluminescence quantum yield of 34% (λex = 365nm)
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Thermal stability up to 298°C (TGA analysis)
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